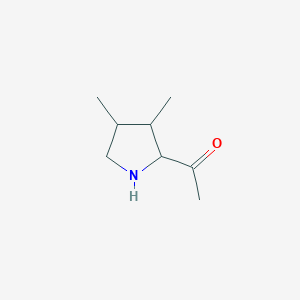![molecular formula C8H6F2N2O4S B12871899 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide is a fluorinated organic compound with the molecular formula C8H6F2N2O4S It is known for its unique chemical structure, which includes a benzo[d]oxazole ring substituted with a difluoromethoxy group and a sulfonamide group
Preparation Methods
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. One common method involves the cyclization of appropriate ortho-aminophenol derivatives with suitable reagents. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents. The sulfonamide group is usually introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions. Industrial production methods may involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in the design of enzyme inhibitors and other bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s fluorinated structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide can be compared with other similar compounds, such as:
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide: This compound has a difluoromethyl group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
Benzo[d]oxazole-2-sulfonamide: Lacking the difluoromethoxy group, this compound may have reduced potency and selectivity in certain applications.
Other fluorinated sulfonamides: These compounds share the sulfonamide functional group and fluorinated substituents, but their specific structures and properties can vary widely
Properties
Molecular Formula |
C8H6F2N2O4S |
|---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O4S/c9-7(10)15-4-2-1-3-5-6(4)12-8(16-5)17(11,13)14/h1-3,7H,(H2,11,13,14) |
InChI Key |
UGYYIOKOQCWCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


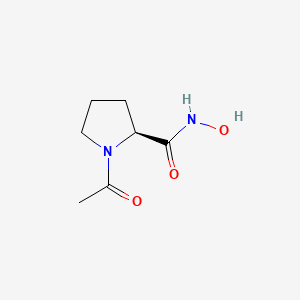

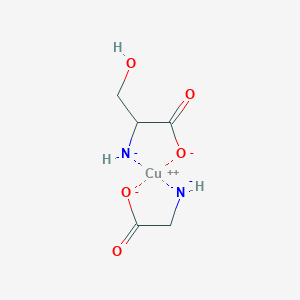
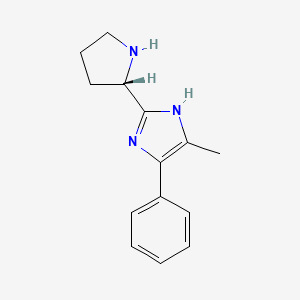
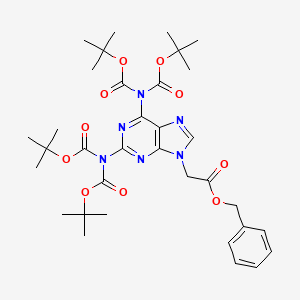
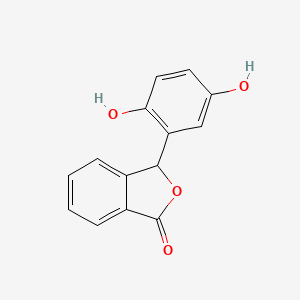


![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
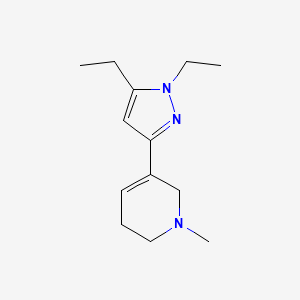
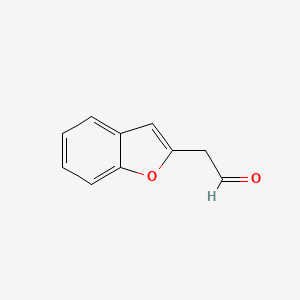
![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)
